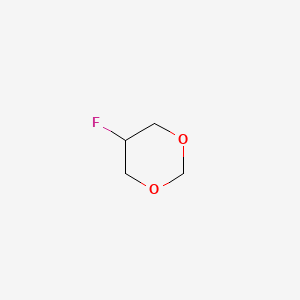
Tribenzyl(fluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl(fluoro)silane is an organosilicon compound with the molecular formula C21H21FSi It is characterized by the presence of three benzyl groups and one fluorine atom attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl(fluoro)silane can be synthesized through the fluorination of tribenzylchlorosilane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bond. The general reaction scheme is as follows:
[ \text{PhCH}_2\text{SiCl}_3 + \text{SbF}_3 \rightarrow \text{PhCH}_2\text{SiF}_3 + \text{SbCl}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl(fluoro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The silicon-fluorine bond can be reduced using hydride donors, such as lithium aluminum hydride, to form silane derivatives.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Conducted in anhydrous ether or THF under an inert atmosphere to prevent moisture interference.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Silane derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tribenzyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as superhydrophobic coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of tribenzyl(fluoro)silane involves the activation of the silicon-fluorine bond by nucleophiles or electrophiles. The fluorine atom, being highly electronegative, can stabilize the transition state during chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribenzylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Trimethyl(fluoro)silane: Contains three methyl groups instead of benzyl groups.
Triphenyl(fluoro)silane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(fluoro)silane is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity of the silicon-fluorine bond. This makes it a valuable compound for specific applications where controlled reactivity is required.
Eigenschaften
CAS-Nummer |
429-76-5 |
|---|---|
Molekularformel |
C21H21FSi |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
tribenzyl(fluoro)silane |
InChI |
InChI=1S/C21H21FSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI-Schlüssel |
CBPRJNQRBNWWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)

![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)



![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
